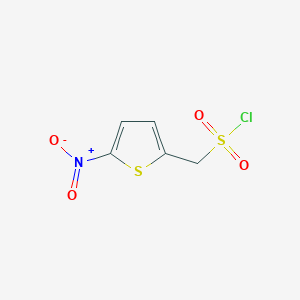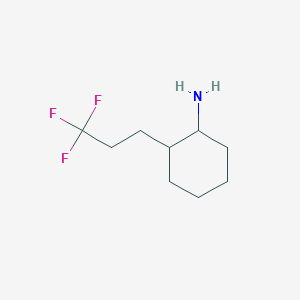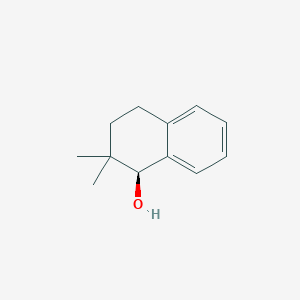
(5-Nitrothiophen-2-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₅H₄ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-2-yl)methanesulfonyl chloride typically involves the sulfonylation of 5-nitrothiophene. One common method includes the reaction of 5-nitrothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
(5-Nitrothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Amino Derivatives: Formed by reduction of the nitro group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
科学研究应用
(5-Nitrothiophen-2-yl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of (5-Nitrothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.
相似化合物的比较
Similar Compounds
(5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(5-Nitrothiophen-2-yl)methanesulfonate: Similar structure but with a sulfonate ester group.
(5-Aminothiophen-2-yl)methanesulfonyl chloride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is unique due to its combination of a reactive sulfonyl chloride group and a nitro-substituted thiophene ring. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
属性
分子式 |
C5H4ClNO4S2 |
|---|---|
分子量 |
241.7 g/mol |
IUPAC 名称 |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2 |
InChI 键 |
XSMLNICXGIHEEM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)



![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)



amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)

![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)

